molecular formula C10H10N2O2 B2951177 1,3-Dimethyl-5-nitro-1H-indole CAS No. 134271-97-9

1,3-Dimethyl-5-nitro-1H-indole

Cat. No. B2951177
CAS RN: 134271-97-9
M. Wt: 190.202
InChI Key: IVVOAOAJIGWRHG-UHFFFAOYSA-N
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Description

This molecule belongs to the indole family, which is an essential class of heterocyclic compounds found in natural products, drugs, and synthetic materials. Indoles exhibit diverse biological activities and play a crucial role in cell biology .


Synthesis Analysis

The synthesis of indoles involves various methods, and one notable approach is the Fischer indole synthesis . In this reaction, an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in MeOH. The resulting tricyclic indole compound can be further transformed into other derivatives .


Molecular Structure Analysis

The molecular formula of 1,3-Dimethyl-5-nitro-1H-indole is C10H11N . It has a molecular weight of approximately 145.2 g/mol . The structure consists of a benzene ring fused with a five-membered nitrogen-containing ring (indole). The nitrogen atom in the indole ring provides aromaticity, making it an essential heterocyclic system .


Chemical Reactions Analysis

1,3-Dimethyl-5-nitro-1H-indole can participate in various chemical reactions, including cyclization, substitution, and condensation reactions. For example, it can undergo Knoevenagel condensation or nucleophilic addition to form more complex derivatives .


Physical And Chemical Properties Analysis

1,3-Dimethyl-5-nitro-1H-indole is a crystalline compound with specific odors. Its physical properties include colorlessness and solubility in organic solvents. Further characterization can be done using spectroscopic methods .

Mechanism of Action

The specific mechanism of action for 1,3-Dimethyl-5-nitro-1H-indole depends on its interactions with biological targets. Indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and other pharmacological activities. For instance, some indole compounds exhibit inhibitory effects against influenza A and Coxsackie B4 viruses .

properties

IUPAC Name

1,3-dimethyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-6-11(2)10-4-3-8(12(13)14)5-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVOAOAJIGWRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-nitro-1H-indole

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